Amezepine

Description

Historical Context and Discovery within Azepine Chemistry

Amezepine is classified as a tricyclic antidepressant (TCA) wikipedia.orgwikiwand.com. Its chemical structure is rooted in azepine chemistry, which involves unsaturated seven-membered heterocyclic rings containing a nitrogen atom wikipedia.org. The broader class of azepane-based compounds, which are saturated azepines, are recognized for their diverse pharmacological properties and structural versatility, making them valuable scaffolds for the discovery of novel therapeutic agents nih.gov.

The foundational dibenzo[b,f]azepine skeleton, a core component of this compound, is significant in the pharmaceutical industry and is found in various commercial antidepressants and anticonvulsants researchgate.netsemanticscholar.org. Early synthetic efforts in this chemical class include the reported synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine as far back as 1899 semanticscholar.org. This compound itself incorporates a benzo[b]azepine moiety researchgate.net.

Significance in Medicinal Chemistry and Preclinical Drug Discovery

In the realm of medicinal chemistry, this compound has been identified as a selective monoamine reuptake inhibitor biosynth.com. Medicinal chemistry is an interdisciplinary field focused on the design and synthesis of biologically active compounds, aiming to optimize their potency, pharmacokinetic properties, and reduce potential toxicity openaccessjournals.comresearchgate.net. Preclinical drug discovery programs are designed to identify and develop candidate molecules with sufficient biological activity, safety, and drug-like characteristics suitable for human testing nih.gov.

Azepine derivatives, including this compound, exhibit a broad spectrum of biological activities, encompassing antidepressant, central nervous system (CNS) stimulant, calcium channel blocker, antimicrobial, and antifungal properties neliti.com. The development of azepane-based compounds with improved toxicity profiles and cost-effectiveness remains an active area of research in medicinal chemistry nih.gov.

Specific research findings suggest this compound's potential utility beyond its initial classification. It has been investigated for its effectiveness against stenosis and for its role in treating certain cancers and diseases characterized by abnormal cell growth biosynth.com. Furthermore, this compound has been observed to concentrate in tumors and can be detected using positron emission tomography (PET) scans biosynth.com. It has also been reported as approved for use as a diagnostic agent for identifying neuropathic pain and cancer metastasis in patients biosynth.com.

Structural Classification within Dibenzo[b,f]azepine Frameworks

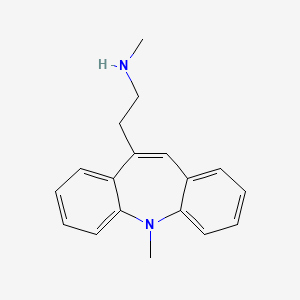

This compound is structurally characterized as a tricyclic antidepressant, belonging to the dibenzo[b,f]azepine framework wikipedia.orgwikiwand.com. This framework is defined by two benzene (B151609) rings fused to a central azepine ring semanticscholar.orgwikipedia.org. The IUPAC name for this compound is N-methyl-2-(5-methyl-5H-dibenzo[b,f]azepin-10-yl)ethanamine wikipedia.orgwikiwand.com. Its molecular formula is C₁₈H₂₀N₂, and its molar mass is approximately 264.37 g·mol⁻¹ wikipedia.orgwikiwand.combiosynth.comnih.govebi.ac.uk. This compound is an achiral compound nih.gov.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | N-methyl-2-(5-methyl-5H-dibenzo[b,f]azepin-10-yl)ethanamine wikipedia.orgwikiwand.com |

| CAS Number | 60575-32-8 wikipedia.orgwikiwand.combiosynth.comwikidata.org |

| PubChem CID | 168912 wikipedia.orgwikiwand.comwikidata.org |

| Molecular Formula | C₁₈H₂₀N₂ wikipedia.orgwikiwand.combiosynth.comnih.govebi.ac.uk |

| Molar Mass | 264.372 g·mol⁻¹ wikipedia.orgwikiwand.combiosynth.comnih.govebi.ac.uk |

| InChIKey | MHBXHCOUWYQAFZ-UHFFFAOYSA-N nih.govwikidata.org |

| Stereochemistry | Achiral nih.gov |

Properties

CAS No. |

60575-32-8 |

|---|---|

Molecular Formula |

C18H20N2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine |

InChI |

InChI=1S/C18H20N2/c1-19-12-11-14-13-15-7-3-5-9-17(15)20(2)18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |

InChI Key |

MHBXHCOUWYQAFZ-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C |

Canonical SMILES |

CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C |

Other CAS No. |

60575-32-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Amezepine and Analogues

Established Synthetic Routes to the Amezepine Core Structure

The construction of the fundamental benzazepine skeleton can be achieved through several synthetic strategies. One notable method involves an azide (B81097) rearrangement reaction utilizing ortho-arylmethylbenzyl azide derivatives as precursors. nih.gov This approach allows for the successful synthesis of numerous benzazepine compounds in moderate to excellent yields. nih.gov The process begins with the Suzuki cross-coupling of 2-formylphenyl boronic acid with benzyl (B1604629) halides to form biarylmethane aldehyde products. nih.gov These aldehydes are then reduced to alcohols, converted to benzyl bromides, and subsequently reacted with sodium azide to yield the key ortho-arylmethylbenzyl azide precursors. nih.gov The final ring-forming step proceeds via an azide rearrangement to construct the benzazepine core.

Another versatile approach is the four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline. proquest.com This method, catalyzed by potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2, provides a high-efficiency route to benzazepine derivatives with benefits such as a good rate of reaction and simple catalyst removal. proquest.com

Palladium-catalyzed reactions also represent a significant route to the benzazepine framework. Various palladium-based catalytic systems, often in conjunction with reagents like triphenylphosphine (B44618) (PPh3) and cesium carbonate (Cs2CO3), are employed to facilitate the cyclization reactions that form the seven-membered ring. researchgate.net

| Synthetic Route | Key Precursors | Key Reactions | Yields | Reference |

| Azide Rearrangement | ortho-arylmethylbenzyl azides | Suzuki cross-coupling, Reduction, Azide formation, Rearrangement | Moderate to Excellent | nih.gov |

| Four-Component Reaction | Isatins, α-haloketones, Acetylenic compounds, Isoquinoline | Multicomponent reaction catalyzed by KF/CP NPs | High efficiency | proquest.com |

| Palladium Catalysis | Varies | Pd-catalyzed cyclization | Varies | researchgate.net |

Strategies for N-Substitution and Ring System Modifications

Modification of the core benzazepine structure, particularly at the nitrogen atom (N-substitution) and through alterations of the ring system, is a key strategy for diversifying the chemical space and tuning the pharmacological properties of these compounds.

N-substitution is a common derivatization technique. For instance, in the synthesis of carbamazepine (B1668303), a dibenz[b,f]azepine derivative, the nitrogen of the 5H-dibenz[b,f]azepine core is acylated. chemicalbook.comyoutube.com This is achieved by reacting the core with phosgene (B1210022) to form a 5-chlorocarboxy intermediate, which is then treated with ammonia (B1221849) to yield the final carboxamide product. chemicalbook.com Another method involves the direct reaction of the azepine nitrogen with potassium cyanate. chemicalbook.com

Ring system modifications involve more substantial structural changes, such as the fusion of additional heterocyclic rings to the benzazepine scaffold. This strategy has led to the development of complex polycyclic structures with unique properties. nih.govresearchgate.net Examples include the creation of pyrrolinone-fused and indole-annulated benzazepines, which effectively embed new structural and functional features into the parent molecule. researchgate.netdoaj.orgresearchgate.net These modifications can significantly alter the molecule's shape, rigidity, and electronic properties, influencing its interaction with biological targets. The development of such fused systems opens pathways to novel chemical entities that are underrepresented in existing compound libraries. researchgate.net

Derivatization Techniques for Generating Novel this compound Analogues

A significant advancement in the derivatization of benzazepines is the synthesis of pyrrolinone-fused analogues. Natural products such as asperazepanones A and B, isolated from the coral-derived fungus Aspergillus candidus, feature a unique 6/7/5 tricyclic ring system where a pyrrolinone moiety is fused to the benzoazepine scaffold. researchgate.netdoaj.org The total synthesis of these complex molecules has been achieved, with a key step being an intramolecular Friedel-Crafts reaction to construct the distinctive tricyclic skeleton. researchgate.net Another approach involves isocyanide-based multicomponent reactions, which provide an efficient and environmentally friendly route to pyrrole-fused dibenzoxazepine (B10770217) and related derivatives under solvent- and catalyst-free conditions. beilstein-journals.orgnih.gov This method proceeds through the nucleophilic attack of a zwitterionic intermediate on a cyclic imine, followed by cyclization and rearrangement to form the final pyrrole-fused product. beilstein-journals.orgnih.gov

The fusion of an indole (B1671886) ring to the benzazepine core has yielded a class of compounds with considerable medicinal interest. semanticscholar.orgresearchgate.net Several synthetic strategies have been developed to achieve this annulation.

One method involves a multi-step sequence starting with the reaction of succinyl chloride and p-fluoroaniline. semanticscholar.org The resulting intermediate undergoes a Japp-Klingemann reaction followed by cyclocondensation under Fischer indolization conditions to produce the indole-substituted derivative. semanticscholar.org

A more direct, one-pot approach utilizes a titanium tetrachloride (TiCl4)-catalyzed indole alkylation/Pictet-Spengler cyclization. researchgate.net This efficient process reacts indoles, 2-aminobenzyl alcohols, and aldehydes to form the benzazepinoindole core. A similar strategy has been used to create spirobenzazepinoindole derivatives. researchgate.net

Photocatalysis offers another modern route, enabling a cascade synthesis of indole-fused benzodiazepines. rsc.org This reaction involves the photocatalyzed addition of a phenacyl radical to an indole-substituted aniline, followed by cyclodehydration to furnish the fused ring system. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Key Reactions | Reference |

| Multi-step Synthesis | Succinyl chloride, p-fluoroaniline, Ethyl formate | Japp-Klingemann reaction, Fischer indolization | semanticscholar.org |

| One-Pot Process | Indoles, 2-aminobenzyl alcohols, Aldehydes, TiCl4 | Indole alkylation, Pictet-Spengler cyclization | researchgate.net |

| Photocatalyzed Cascade | α-acetoxy acetophenone, 2-(3-methyl-1H-indol-1-yl)aniline | Radical addition, Cyclodehydration | rsc.org |

Benzazepinone derivatives, which feature a carbonyl group within the seven-membered ring, represent an important subclass of benzazepines. nih.gov A series of these compounds have been prepared and characterized for their pharmacological properties. nih.gov A specific synthetic route has been developed for 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. nih.gov This synthesis is accomplished via a Schmidt reaction with 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones, followed by demethylation to yield the final dione (B5365651) products. nih.gov

Stereoselective Synthesis Approaches for this compound Enantiomers

Many benzazepine derivatives are chiral, and their enantiomers often exhibit different biological activities. eurekalert.org Therefore, the development of stereoselective synthetic methods is crucial. A recently developed methodology allows for the efficient and enantioselective synthesis of chiral benzazepines through the activation of specific C-H bonds. eurekalert.org This route employs an organometallic catalyst composed of palladium and a novel chiral ligand, enabling an enantioselective C-H activation/cycloaddition reaction. eurekalert.org

For chiral compounds that are synthesized as a racemic mixture, chiral resolution is a common strategy to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for this purpose. nih.gov This method was successfully used to resolve the enantiomers of a racemic 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one, allowing for the subsequent evaluation of their individual pharmacological activities. nih.gov

Furthermore, theoretical studies using methods like Density Functional Theory (DFT) can be employed to understand and predict the stereoselectivity of reactions. nih.gov By calculating the activation energies for the formation of different stereoisomers, researchers can elucidate the reaction mechanism and rationalize the preferential formation of one enantiomer over another. nih.gov

Advanced Structural Characterization and Chemical Properties in Research

Spectroscopic Analysis for Conformational and Electronic Structure Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure, functional groups, and electronic configurations of chemical compounds. While Amezepine's specific detailed spectroscopic data are not widely available in the public domain, the general principles and applications of these methods are crucial for characterizing such compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule and elucidating its conformational preferences in solution. hmdb.cadrugbank.com By analyzing the chemical shifts, coupling constants, and signal intensities of atomic nuclei (primarily ¹H and ¹³C), researchers can deduce the connectivity of atoms and their spatial relationships. For a complex tricyclic system like this compound, ¹H NMR would provide information on the aromatic protons, the protons on the ethylamine (B1201723) side chain, and the N-methyl protons. ¹³C NMR would confirm the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further aid in assigning specific resonances and establishing through-bond and through-space correlations, which are critical for confirming the proposed structure and understanding its solution-state conformation. awi.de

Typical NMR Parameters for Structural Elucidation:

Chemical Shift (δ): Indicates the electronic environment of a nucleus, influenced by neighboring atoms and functional groups.

Spin-Spin Coupling (J): Reveals the number of neighboring nuclei and their spatial relationship, providing connectivity information.

Integration: Corresponds to the relative number of nuclei giving rise to a particular signal.

NOESY/ROESY: Provides information on through-space proximity, useful for conformational analysis.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques used for structural confirmation and molecular weight determination.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations. utdallas.eduresearchgate.netmi-6.co.jplibretexts.org For this compound, key IR absorption bands would typically include:

N-H stretching: Primary and secondary amines show characteristic N-H stretching bands, often appearing as weak to medium, somewhat broad bands in the 3200-3600 cm⁻¹ range. utdallas.edu Given this compound's secondary amine functional group (-NHCH₃), a single N-H stretch might be expected.

C-H stretching: Aliphatic C-H stretches typically appear around 2850-3000 cm⁻¹, while aromatic C-H stretches are usually above 3000 cm⁻¹. utdallas.edulibretexts.org

C=C stretching (aromatic): Bands associated with the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands related to the C-N bonds in the amine and azepine ring.

Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structural subunits. researchgate.netwikipedia.orgbiorxiv.orgnih.govnih.gov For this compound (C₁₈H₂₀N₂), the molecular ion peak [M+H]⁺ would be expected at m/z 265 in positive ion mode. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. researchgate.netawi.denih.gov Analysis of the fragmentation pattern would help confirm the presence of the tricyclic core and the ethylamine side chain. For instance, cleavages adjacent to the nitrogen atoms or within the ethylamine chain would yield characteristic fragment ions, providing direct evidence of the compound's structural integrity. researchgate.netawi.dewikipedia.orgnih.govnih.gov

Key MS Features for this compound:

Molecular Ion (M+): Confirms the molecular weight. For this compound (C₁₈H₂₀N₂), M+ would be 264.372 g/mol . researchgate.net

Fragment Ions: Provide structural information through characteristic bond cleavages.

Specific IR and MS data for this compound are not detailed in the publicly available literature.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound in its solid state. nih.govwikipedia.orgmdpi.comumich.edu This technique provides precise bond lengths, bond angles, torsion angles, and intermolecular interactions, revealing the three-dimensional conformation and packing arrangements of molecules within a crystal lattice. wikipedia.orgnih.gov For this compound, if a suitable crystal could be grown, X-ray crystallography would unequivocally confirm its tricyclic dibenzoazepine scaffold and the exact spatial orientation of its substituents. This data is critical for understanding molecular rigidity, potential for polymorphism, and structure-activity relationships. mdpi.comnih.gov

Information from X-ray Crystallography:

Unit Cell Parameters: Dimensions and angles of the crystal's repeating unit.

Atomic Coordinates: Precise 3D positions of all atoms.

Bond Lengths and Angles: Quantitative data on chemical bonding.

Intermolecular Interactions: Details on hydrogen bonding, π-π stacking, etc., influencing crystal packing.

No specific X-ray crystal structure data for this compound has been found in the public domain.

Quantum Chemical Descriptors and Molecular Properties

Quantum chemical calculations employ principles of quantum mechanics to predict and understand the electronic structure and properties of molecules. These calculations can provide a wide range of molecular descriptors that are crucial for understanding reactivity, stability, and intermolecular interactions. niscpr.res.inekb.egdergipark.org.trucsb.eduphyschemres.org

Key quantum chemical descriptors include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. niscpr.res.inekb.egdergipark.org.trucsb.eduphyschemres.org

HOMO Energy: Relates to a molecule's electron-donating ability (nucleophilicity). niscpr.res.inekb.egdergipark.org.trucsb.eduphyschemres.org

LUMO Energy: Relates to a molecule's electron-accepting ability (electrophilicity). niscpr.res.inekb.egdergipark.org.trucsb.eduphyschemres.org

HOMO-LUMO Energy Gap: The difference between HOMO and LUMO energies, which is an indicator of a molecule's chemical stability and reactivity. A smaller gap often suggests higher reactivity. niscpr.res.inekb.egdergipark.org.trphyschemres.org

Electrostatic Potential (ESP) Map: Visualizes the charge distribution around a molecule, highlighting regions prone to electrophilic or nucleophilic attack. dergipark.org.trphyschemres.org

Chemical Hardness (η) and Softness (σ): Derived from HOMO and LUMO energies, these descriptors quantify a molecule's resistance to deformation of its electron cloud. ekb.egphyschemres.org

These descriptors are invaluable for predicting a compound's behavior in various chemical reactions, its binding affinity to biological targets, and its physical properties. While quantum chemical calculations are widely applied in drug discovery and materials science, specific calculated descriptors for this compound are not detailed in the readily available literature. niscpr.res.inekb.egdergipark.org.trucsb.eduphyschemres.org

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling in Cell-Based Assays

In vitro studies utilize controlled cellular systems to examine a compound's biological activity at a molecular or cellular level, providing insights into its potential therapeutic effects and mechanisms europa.eu.

The NCI-60 Human Tumor Cell Lines Screen is a widely recognized in vitro platform employed to assess the anticancer activity of compounds mdpi.comcancer.govwikipedia.org. This panel consists of 60 diverse human cancer cell lines, representing various malignancies such as leukemia, melanoma, and cancers originating from the lung, colon, brain, ovary, breast, prostate, and kidney mdpi.comcancer.govwikipedia.org. The screen aims to identify and characterize novel compounds that exhibit growth inhibition or cytotoxic effects against these tumor cell lines cancer.govwikipedia.org. Furthermore, the NCI-60 screen utilizes pattern recognition algorithms, such as COMPARE, to suggest potential mechanisms of action for tested compounds based on their activity patterns cancer.govwikipedia.org. However, specific data detailing the anticancer activity of Amezepine in the NCI-60 cell panel or other cell line efficacy studies were not found in the examined literature.

Studies on neuronal activity modulation in cultured systems are designed to understand how chemical compounds influence the electrical and chemical signaling processes of neurons mdpi.comelifesciences.orgnih.govfrontiersin.orgbiorxiv.org. This research can involve assessing changes in neuronal excitability, neurotransmitter release, or alterations in gene expression profiles related to neuronal function and communication mdpi.comnih.govbiorxiv.org. No specific information detailing this compound's modulation of neuronal activity in cultured systems was identified in the available search results.

High-throughput screening (HTS) is an advanced, automated approach in drug discovery that facilitates the rapid testing of a vast number of chemical compounds against specific biological targets or in various cellular assays bmglabtech.comwikipedia.orgresearchgate.net. HTS is valued for its efficiency, speed, and cost-effectiveness in identifying promising "hits" or "leads" that warrant further investigation and development bmglabtech.comresearchgate.net. There were no specific findings on this compound being subjected to high-throughput screening methodologies in the provided search results.

In Vivo Efficacy Studies in Animal Models

In vivo studies involve testing compounds in living animal models to evaluate their efficacy and pharmacological effects within a complex, integrated biological system, providing a more comprehensive understanding of their potential therapeutic utility frontiersin.orgfrontiersin.org.

Rodent seizure models, such as the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, are standard preclinical assays used to evaluate the anticonvulsant activity of potential therapeutic agents niscpr.res.innih.govpraxismedicines.comijbcp.com. The MES test is commonly employed to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is utilized to screen for activity against myoclonic and absence seizures niscpr.res.innih.gov. Despite the widespread use of these established models for anticonvulsant assessment, no specific data on this compound's anticonvulsant activity in MES or scPTZ rodent seizure models were found in the consulted literature.

Analgesic and anti-inflammatory efficacy studies in animal models are conducted to investigate a compound's capacity to alleviate pain and reduce inflammation viamedica.plnih.govnih.gov. Various pain models exist, designed to mimic different types of pain, thereby enabling a comprehensive evaluation of new therapeutic agents' potential viamedica.pl. Information regarding this compound's analgesic or anti-inflammatory efficacy in preclinical pain models was not identified in the provided search results.

Central Nervous System (CNS) Behavioral Models (e.g., Anxiolytic-like Effects)

Neuroprotection Studies in Disease Models

Comprehensive preclinical studies specifically detailing the neuroprotective effects of this compound in various disease models are not widely reported in the current scientific literature. Neuroprotection research often involves evaluating compounds in in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, or models of acute brain injury like ischemia nih.govmdpi.comnih.govmdpi.comnih.gov. These studies typically assess outcomes such as neuronal cell survival, reduction in oxidative stress, modulation of inflammatory pathways, and improvements in cognitive or motor deficits nih.govfrontiersin.orgump.edu.plnih.govgoogle.com. While the broader class of tricyclic compounds or related azepine derivatives have been explored for various biological activities, including potential neuroprotective properties researchgate.net, specific detailed research findings or data tables demonstrating this compound's neuroprotective efficacy in established disease models are not available in the consulted sources.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of Amezepine, particularly its role as a selective monoamine reuptake inhibitor, is intrinsically linked to its tricyclic dibenzo[b,f]azepine scaffold. This benzo[b]azepine moiety is a well-established pharmacophore common to several tricyclic antidepressant drugs. nih.govresearchgate.netresearchgate.net The tricyclic ring system, coupled with an alkyl amine substituent on the central ring, forms the essential structural framework for this class of compounds. wikipedia.org

For monoamine reuptake inhibitors (MRIs), the fundamental pharmacophoric features typically include a singular amino group linked to an aromatic ring system via a two-carbon chain. patsnap.comchemisgroup.us this compound's structure, N-methyl-2-(5-methyl-5H-dibenzo[b,f]azepin-10-yl)ethanamine, aligns with this general description, featuring the dibenzo[b,f]azepine aromatic system and an ethylamine (B1201723) linker. nih.gov This arrangement is critical for its interaction with and inhibition of monoamine transporters, thereby increasing the extracellular concentrations of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft. patsnap.comchemisgroup.us The specific spatial arrangement and electronic properties conferred by the tricyclic system and the basic amine side chain are paramount for recognition and binding to these transporters.

Impact of Substituent Effects on Potency and Selectivity

While specific detailed data on substituent effects directly on this compound's potency and selectivity are not extensively documented in publicly available literature due to its unmarketed status, general principles derived from SAR studies on related azepine-based compounds and other monoamine reuptake inhibitors can be extrapolated.

Substitutions on the core scaffold can profoundly influence a compound's pharmacological profile. For example, in 1,4-benzodiazepines, modifications to the diazepine (B8756704) ring are often more tolerated and yield more significant changes in activity compared to alterations on the benzene (B151609) rings. biomolther.org In analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBADs), specific positional substitutions demonstrated clear impacts on receptor affinity. For instance, substitutions at the 6-, 7-, and 9-positions generally led to reduced or eliminated glycine (B1666218) site affinity, whereas substitutions at the 8-position, such as methyl, chloro, or bromo groups, resulted in the highest potency. The complete removal of the aromatic ring or the hydroxyl group also abolished potency. nih.gov

For other monoamine reuptake inhibitors, the length of the carbon linker region connecting the amine and the aromatic system, as well as the nature of the aromatic and alkyl groups, have been shown to modulate the inhibition of dopamine, serotonin, and norepinephrine transporters. biomolther.orgdrugdesign.org These findings underscore that even subtle changes in the chemical structure, such as the introduction or modification of functional groups, can significantly alter a compound's ability to bind to its target and its selectivity among different monoamine transporters.

| Structural Modification Example (from related compounds) | Position | Observed Effect on Activity/Selectivity | Reference |

| 8-Methyl, 8-Chloro, or 8-Bromo substitution | C-8 | Increased potency (HBADs) | nih.gov |

| Substitution at C-6, C-7, C-9 | C-6, C-7, C-9 | Reduced/eliminated affinity (HBADs) | nih.gov |

| Removal of aromatic ring or hydroxyl group | - | Eliminated potency (HBADs) | nih.gov |

| Varying carbon linker length (e.g., 2 vs. 3 carbons) | Linker | Impact on dopamine reuptake inhibition (4-benzylpiperidine carboxamides) | biomolther.org |

| Nature of aromatic/alkyl groups | Aromatic/Alkyl | Impact on dopamine reuptake inhibition (β-phenethylamine derivatives) | drugdesign.org |

Conformational Analysis and its Influence on Ligand-Target Recognition

Conformational analysis plays a pivotal role in understanding how a ligand interacts with its biological target. benchchem.com Molecules are not rigid entities; they can adopt various three-dimensional conformations, and the biologically active conformation is often the one that best fits the binding site of the target protein. benchchem.commdpi.com

The interaction between a ligand and its target can be explained by models such as "induced fit," where the protein undergoes conformational changes upon ligand binding, or "conformational selection," where the ligand selects a pre-existing, favorable conformation from an ensemble of protein structures. nih.govmdpi.com For benzazepine series compounds, such as selective dopamine D-1 receptor agonists and antagonists, studies have indicated that a chair conformation with an equatorial phenyl ring is often the most probable receptor-bound conformation. The orientation of the phenyl ring, defined by specific dihedral angles, is also considered critical for optimal binding. scirp.org

For this compound, understanding the preferred low-energy conformations of its dibenzo[b,f]azepine ring system and its flexible ethylamine side chain is essential. The spatial orientation of the amine group and the aromatic rings relative to each other will dictate how this compound presents itself to the monoamine transporters. Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) can provide insights into these conformational preferences in solution and in the bound state, which are crucial for elucidating the precise ligand-target recognition mechanism.

Design Principles for Enhanced Efficacy in this compound Derivatives

The insights gained from SAR and SPR studies form the bedrock for designing this compound derivatives with enhanced efficacy. The primary goal is to systematically modify the chemical structure to improve desired pharmacological properties while minimizing potential liabilities. nih.gov

Key design principles for this compound derivatives, based on its structural class and known activity, would include:

Modulation of Monoamine Selectivity: By strategically altering substituents on the dibenzo[b,f]azepine core or the alkylamine side chain, researchers can aim to achieve greater selectivity for specific monoamine transporters (serotonin, norepinephrine, or dopamine) or to develop balanced triple reuptake inhibitors. patsnap.comchemisgroup.usbiomolther.org For example, studies on other monoamine reuptake inhibitors have shown that specific substitutions can shift selectivity profiles. biomolther.org

Optimization of Potency: Fine-tuning the electronic and steric properties of substituents can enhance the binding affinity to the target transporters, leading to more potent compounds. This often involves exploring different functional groups, their positions, and their impact on molecular interactions within the binding site. nih.gov

Conformational Restriction/Flexibility: Introducing conformational constraints into the molecule can lock it into a more favorable, bioactive conformation, potentially increasing potency and selectivity. Conversely, increasing flexibility might allow for better adaptation to a dynamic binding site. scirp.orgbenchchem.com

Exploration of Bioisosteric Replacements: Replacing existing functional groups with bioisosteric equivalents (groups that confer similar biological properties) can lead to improved efficacy, metabolic stability, or reduced off-target interactions.

Leveraging Structural Homologies: Given that the benzo[b,f]azepine moiety is a common pharmacophore in TCAs, lessons learned from the SAR of other marketed TCAs (e.g., imipramine, desipramine) can be directly applied to this compound derivatives to guide structural modifications for enhanced efficacy. researchgate.netwikipedia.org

These principles, combined with computational drug design techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, enable a rational approach to developing this compound derivatives with improved therapeutic potential.

Computational Chemistry and Theoretical Modeling of Amezepine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are a widely utilized computational method to predict the preferred orientation of a ligand (like Amezepine) when bound to a protein target, thereby estimating the binding affinity and identifying potential interaction sites. In studies investigating antidepressant-like activity, this compound has been included in molecular docking simulations. scispace.com Specifically, this compound, alongside other alkaloids such as voacangine (B1217894) and coronaridine, was subjected to molecular docking simulations using the iGEMDOCK software. These simulations targeted topoisomerase I (PDB ID: 1SC7), aiming to predict potential interactions that could contribute to the observed antidepressant-like activity of these compounds. scispace.comresearchgate.netreferencecitationanalysis.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems. This allows for the study of ligand-protein binding dynamics, conformational changes, and the stability of complexes over time. In research contexts, MD simulations have been employed in studies involving this compound, often in conjunction with other structurally related alkaloids like voacangine and coronaridine. scispace.comresearchgate.net These simulations contribute to understanding the dynamic interactions between the compounds and their potential biological targets, providing a more comprehensive view of the ligand-protein binding process and aiding in the exploration of structure-activity relationships, particularly concerning antidepressant-like activities. scispace.comresearchgate.net

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations delve into the electronic structure of molecules, providing fundamental insights into their properties, reactivity, and interaction mechanisms at an atomic and subatomic level. While QM calculations are widely applied in computational chemistry to elucidate aspects such as molecular geometry, vibrational frequencies, and reaction pathways, specific detailed studies focusing solely on this compound using advanced QM methods (e.g., Density Functional Theory (DFT), ab initio calculations) were not explicitly identified in the available literature. However, the principles of QM calculations are fundamental to understanding the electronic behavior that underpins molecular interactions, including those relevant to this compound's potential pharmacological actions. nih.govresearchgate.netrsc.orgucl.ac.ukarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between a compound's chemical structure and its biological activity. This allows for the prediction of the activity of new or untested compounds. While QSAR is a powerful tool in drug discovery, direct and specific QSAR studies detailing models, descriptors, or activity predictions explicitly for this compound were not extensively documented within the provided search results. This compound has been mentioned in broader contexts that involve QSAR for other compound classes, and its name appeared in association with QSAR in general computational chemistry discussions. scribd.comresearchgate.net This suggests that while QSAR principles are relevant to compounds like this compound, specific published models for this compound itself were not readily found.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Candidates

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical step in preclinical drug development, allowing for the early assessment of a compound's pharmacokinetic profile. This computational approach helps to filter out compounds with undesirable ADME properties, thereby reducing the risk of late-stage drug failures. This compound has been subjected to in silico ADME prediction as part of studies evaluating potential preclinical candidates. researchgate.net For instance, this compound, along with other active alkaloids, was submitted to in silico toxicity and ADME prediction using methods such as pkCSM. researchgate.net These predictions provide initial information on how the compound might be absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted, which is crucial for determining its drug-likeness and potential for further development. researchgate.netnih.govmdpi.com

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Amezepine Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are fundamental for separating Amezepine from complex sample matrices, such as biological fluids or plant extracts, before its quantification or identification. These methods leverage differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

HPLC is a widely utilized technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. Method development for this compound using HPLC would typically involve optimizing several parameters to achieve adequate resolution, sensitivity, and speed.

Key considerations for HPLC method development for a compound like this compound include:

Stationary Phase: Reversed-phase C18 columns are commonly employed due to their versatility and ability to separate a wide range of organic compounds.

Mobile Phase: The mobile phase typically consists of an aqueous component (often buffered to control ionization, given this compound's basic pKa) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution might be necessary to achieve optimal separation from matrix interferences.

Detection: Ultraviolet (UV) detection is a common choice, with the specific wavelength optimized based on this compound's chromophoric properties. Diode Array Detectors (DAD) can provide spectral information, aiding in peak purity assessment.

Flow Rate and Temperature: These parameters are optimized to achieve desired retention times and column efficiency.

UHPLC offers significant advantages over conventional HPLC, including enhanced resolution, reduced analysis time, and increased sensitivity, primarily due to the use of smaller particle size stationary phases and higher operating pressures. The identification of this compound in plant extracts using UHPLC-QTOF MS equipment indicates its amenability to UHPLC analysis scispace.comresearchgate.netnih.gov.

Optimization strategies for UHPLC methods applied to this compound would focus on:

Column Selection: Utilizing sub-2-µm particle size columns to achieve higher efficiencies.

Flow Rate and Pressure: Operating at higher flow rates and pressures to leverage the benefits of UHPLC.

Mobile Phase Composition: Fine-tuning the organic solvent percentage and buffer pH for rapid and efficient separation.

System Compatibility: Ensuring the entire UHPLC system, including the injector, detector, and tubing, is designed to withstand high pressures and minimize extra-column band broadening.

Despite its demonstrated utility for identifying this compound, comprehensive data on UHPLC method optimization, including specific column dimensions, mobile phase gradients, or detailed chromatographic profiles for this compound, are not explicitly reported in the provided search results.

Gas Chromatography is suitable for the analysis of volatile or semi-volatile compounds. For this compound, which has a molecular weight of 264.372 g·mol⁻¹, its volatility might be limited, potentially requiring derivatization to form a more volatile derivative for GC analysis.

Typical GC applications for compounds of similar structure might involve:

Column Type: Non-polar or moderately polar capillary columns.

Injection Mode: Split or splitless injection depending on the concentration of this compound in the sample.

Temperature Program: An optimized temperature program would be used to ensure proper elution and separation of this compound from other components.

Detection: Flame Ionization Detection (FID) for general quantification or Mass Spectrometry (MS) for both identification and quantification.

Specific GC methods or detailed application data for this compound are not found in the current search results.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern analytical research, offering high sensitivity, selectivity, and the ability to provide structural information about the analyte. Its coupling with chromatographic techniques (LC-MS or GC-MS) is particularly powerful for analyzing complex samples.

This compound has been identified using UHPLC-QTOF MS, demonstrating the utility of MS for its characterization scispace.comresearchgate.netnih.gov. This suggests that this compound can be ionized and its characteristic mass-to-charge (m/z) ratios and fragmentation patterns can be obtained.

Identification: MS provides the molecular weight of this compound and its characteristic fragmentation pattern, which can be used to confirm its identity. High-resolution MS, such as Quadrupole Time-of-Flight (QTOF-MS), offers accurate mass measurements, aiding in elemental composition determination nih.gov.

Quantification: For quantitative analysis, Tandem Mass Spectrometry (MS/MS) is often preferred, particularly using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. These modes monitor specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity, crucial for analyzing this compound in complex biological or environmental matrices.

While the identification of this compound by UHPLC-QTOF MS has been reported, specific quantitative MS/MS parameters such as precursor ions, product ions, collision energies, and detailed linearity ranges for this compound quantification in various matrices are not available in the provided search results.

Capillary Electrophoresis (CE) in Analytical Research

Capillary Electrophoresis (CE) is a separation technique that offers high separation efficiency, minimal sample volume requirements, and rapid analysis times longdom.orgmdpi.com. It separates analytes based on their charge-to-size ratio under the influence of an electric field. Given this compound's basic nature (pKa 10.15), it would be ionized in acidic to neutral buffer systems, making it suitable for CE separation.

Principle: In Capillary Zone Electrophoresis (CZE), the most common CE mode, separation occurs in an open tubular capillary filled with an electrolyte solution. The differential migration rates of charged analytes, influenced by electrophoretic mobility and electroosmotic flow, lead to their separation longdom.orgfrontiersin.org.

Applicability for this compound: The basic nature of this compound means it would be positively charged in acidic buffer systems, allowing for its migration and separation in CE. Optimization would involve selecting appropriate buffer pH, concentration, applied voltage, and capillary dimensions to achieve optimal separation and detection.

Detection: UV detection is frequently used in CE, similar to HPLC.

Despite its advantages and theoretical applicability, specific CE methods developed or optimized for the analysis of this compound are not detailed in the provided search results.

Method Validation for Research Applications (Accuracy, Precision, Linearity, Robustness)

Method validation is a critical process in analytical chemistry that ensures an analytical procedure is suitable for its intended purpose wjarr.comelementlabsolutions.comresearchgate.netglobalresearchonline.net. For any developed analytical method for this compound, a thorough validation process would be essential to demonstrate its reliability and fitness for use in research applications. The key validation parameters, typically assessed according to guidelines such as those from the International Conference on Harmonisation (ICH), include:

Accuracy: Accuracy expresses the closeness of agreement between the value found by the method and the accepted true value or a reference value elementlabsolutions.comeuropa.eu. It is typically assessed by analyzing samples spiked with known amounts of this compound and determining the percentage recovery.

Data Inclusion: For a validated method, accuracy would be reported as mean percentage recovery and confidence intervals across different concentration levels.

Example Data Table (Illustrative, not this compound-specific data):

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |

| 1.0 | 0.98 | 98.0 | 1.5 |

| 5.0 | 5.05 | 101.0 | 0.8 |

| 10.0 | 9.95 | 99.5 | 0.6 |

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eu. It is typically evaluated at different levels:

Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of a sample within a short period by the same analyst using the same equipment.

Intermediate Precision (Inter-day, inter-analyst, inter-equipment precision): Evaluated by analyzing samples on different days, by different analysts, or using different equipment within the same laboratory.

Data Inclusion: Precision would be expressed as relative standard deviation (RSD) or coefficient of variation (CV).

Example Data Table (Illustrative, not this compound-specific data):

| Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Low | 1.2 | 2.5 |

| Medium | 0.7 | 1.5 |

| High | 0.5 | 1.0 |

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a defined range wjarr.comelementlabsolutions.comglobalresearchonline.neteuropa.eu. It is assessed by analyzing a series of solutions of this compound at different concentrations.

Data Inclusion: Linearity is typically evaluated by plotting the instrument response versus the analyte concentration and performing linear regression analysis. The correlation coefficient (R²), slope, and y-intercept are reported. A minimum of five concentrations is recommended wjarr.com.

Example Data Table (Illustrative, not this compound-specific data):

| Parameter | Value |

| Concentration Range | X - Y µg/mL |

| Correlation Coefficient (R²) | >0.999 |

| Slope | A |

| Y-intercept | B |

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters elementlabsolutions.comglobalresearchonline.neteuropa.eu. It provides an indication of its reliability during normal usage.

Data Inclusion: Parameters such as mobile phase pH, organic solvent composition, flow rate, and column temperature would be intentionally varied slightly, and the effect on method performance (e.g., retention time, peak area, resolution) would be assessed.

Example Robustness Parameters (Illustrative):

| Parameter Varied | Standard Value | Variation 1 | Variation 2 |

| Mobile Phase pH | 7.0 | 6.8 | 7.2 |

| Organic Solvent (%) | 40% | 38% | 42% |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 30 | 28 | 32 |

The successful validation of these parameters would confirm that any developed analytical method for this compound is reliable, consistent, and fit for its intended research application.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Synthetic Pathways and Analogues for Lead Optimization

Key aspects of this research direction include:

Synthetic Route Scouting: Systematically investigating alternative synthetic pathways to produce Amezepine and its derivatives efficiently, cost-effectively, and with high purity and scalability. This process can leverage techniques such as parallel synthesis, which allows for the simultaneous examination of multiple routes, and computational chemistry to predict reaction outcomes. adesisinc.com

Analogue Design and Synthesis: Designing and synthesizing new analogues by modifying the core this compound scaffold. This involves exploring structure-activity relationships (SARs) by introducing new functionalities, replacing existing groups, or exchanging sections of the molecule to improve interactions with target structures. biosolveit.desymeres.comenamine.de

Computational Chemistry and AI in Synthesis: Utilizing advanced computational methods and artificial intelligence (AI) to generate feasible and diverse synthetic routes and to predict the synthetic accessibility of novel molecules. chemical.aiarxiv.org This can accelerate the design and synthesis of analogues with desired properties.

Physicochemical and ADME Property Optimization: Focusing on modifications that improve properties such as solubility, permeability, and metabolic stability, which are critical for favorable pharmacokinetic profiles.

The dibenzoazepine moiety, a central feature of this compound, is a known pharmacophore present in various tricyclic antidepressant drugs. researchgate.netresearchgate.net Research into novel synthetic approaches could yield a diverse library of this compound analogues, each with subtle structural variations that might lead to improved pharmacological profiles or novel activities.

Identification of Additional Molecular Targets and Polypharmacology Investigations

This compound's classification as a tricyclic antidepressant suggests its primary mechanism involves monoamine reuptake inhibition. However, many drugs, particularly those affecting the central nervous system, exhibit polypharmacology, meaning they interact with multiple molecular targets. scielo.org.mxnih.govajol.infotcmsp-e.com Investigating this compound's polypharmacology is a critical future research direction.

This involves:

Target Deconvolution: Employing systematic methods to identify all molecular targets with which this compound interacts. This can include target fishing, proteochemometric modeling, and data mining of shared side effects or chemical similarities between molecules. scielo.org.mxnih.gov

Mechanism of Action Elucidation: Beyond known monoamine reuptake inhibition, exploring if this compound modulates other receptors, ion channels, or enzymes. For example, similar compounds like carbamazepine (B1668303), also with a dibenzoazepine structure, are known to block voltage-gated sodium and calcium channels and interact with GABA receptors. bocsci.comwikipedia.org

Therapeutic Polypharmacology: Identifying beneficial multi-target interactions that could contribute to a broader or more potent therapeutic effect, especially for complex, multifactorial diseases where a single-target approach may be insufficient. scielo.org.mxajol.infotcmsp-e.com

Computational Approaches: Leveraging computational systems biology to predict and characterize drug-target associations and to uncover potential off-targets that might lead to undesirable effects, allowing for rational design of multi-target drugs. scielo.org.mxnih.govajol.info

Understanding the full spectrum of this compound's molecular interactions could reveal novel therapeutic opportunities or provide insights into its potential efficacy in various conditions.

Development of Advanced In Vitro Human-Relevant Models (e.g., Organ-on-a-Chip)

Traditional in vitro cell culture models (2D) and animal models often fail to accurately replicate complex human physiological responses, leading to high attrition rates in drug development. microfluidics-innovation-center.comharvard.edumdpi.commdpi.comemulatebio.com The development and application of advanced in vitro human-relevant models, such as organ-on-a-chip (OOC) systems, are crucial for this compound's preclinical evaluation.

These models offer significant advantages:

Mimicking Human Physiology: OOCs are microfluidic cell culture devices that recapitulate the complex structures and functions of living human organs by integrating 3D tissue engineering with microfluidic technology. microfluidics-innovation-center.comharvard.edumdpi.commdpi.com

Enhanced Disease Modeling: OOCs can create more accurate disease models, allowing for a better understanding of disease mechanisms and drug responses in a human-specific context. microfluidics-innovation-center.commdpi.comemulatebio.com

Drug Screening and Toxicity Assessment: These systems enable high-throughput screening of drug candidates and more precise assessment of drug efficacy and toxicity in a physiologically relevant environment, reducing reliance on animal testing. harvard.edumdpi.comemulatebio.comcertara.com

Personalized Medicine: OOC technology holds promise for personalized medicine, where patient-derived cells could be used to create in vitro models to predict individual drug responses. emulatebio.com

For this compound, OOC models could be developed to study its effects on specific organ systems relevant to its potential therapeutic areas, such as neurological systems (e.g., brain-on-a-chip for antidepressant effects or neuropathic pain), or other systems if its polypharmacology reveals new targets.

Integration of Omics Data with Computational Chemistry for Predictive Modeling

The integration of omics data (genomics, transcriptomics, proteomics, metabolomics) with computational chemistry is transforming preclinical drug development by providing a comprehensive understanding of drug-biological system interactions. mdpi.comresearchgate.netmdpi.com This approach can be highly valuable for this compound research.

Key applications include:

Comprehensive Molecular Profiling: Utilizing multi-omics approaches to gain an integrated view of how this compound interacts with biological systems at a molecular level, identifying changes in gene expression, protein profiles, or metabolic pathways in response to the compound. mdpi.comresearchgate.netmdpi.com

Predictive Toxicology and Efficacy: Employing computational models, including machine learning and Quantitative Structure-Activity Relationship (QSAR) models, to analyze large omics datasets. This allows for the prediction of potential toxicity endpoints, efficacy, and the identification of new biomarkers and therapeutic targets. mdpi.comresearchgate.netmdpi.comniss.org

Biomarker Discovery: Identifying molecular signatures (biomarkers) that indicate early signs of efficacy or potential adverse effects, which can guide further preclinical and clinical development. mdpi.comresearchgate.net

Systems Biology Approaches: Developing computational systems biology models that integrate omics data to predict drug effectiveness and understand complex biological responses. mdpi.com

The integration of omics data with computational chemistry offers a powerful framework to transform raw biological information into actionable knowledge, accelerating the discovery and innovation process for this compound. researchgate.net

Emerging Therapeutic Areas for this compound-Based Scaffolds in Preclinical Development

While this compound was initially developed as a tricyclic antidepressant wikipedia.orgwikiwand.com, the broad pharmacological activity of the dibenzoazepine scaffold suggests potential in various emerging therapeutic areas. This concept, known as drug repurposing, leverages existing compounds for new indications, often driven by their polypharmacological profiles. scielo.org.mxajol.infotcmsp-e.com

Potential emerging therapeutic areas for this compound-based scaffolds in preclinical development could include:

Neuropathic Pain: Tricyclic antidepressants, including those with similar structures, are known to be effective in treating neuropathic pain. nih.gov Further preclinical studies could investigate this compound's potential in various models of neuropathic pain.

Anticonvulsant Activity: The dibenzoazepine core is present in anticonvulsant drugs like carbamazepine and oxcarbazepine, which modulate voltage-gated sodium channels. wikipedia.orgbme.hunih.gov This structural similarity warrants investigation into potential anticonvulsant properties of this compound or its analogues.

Anti-inflammatory and Anti-allergic Properties: The benzo[b]azepine moiety has been implicated in anti-inflammatory and anti-allergic activities. researchgate.netresearchgate.net Preclinical studies could explore these properties for this compound.

Oncology and Other Diseases: While less authoritative sources have mentioned this compound in the context of cancer and stenosis biosynth.comresearchgate.net, rigorous preclinical validation would be necessary to explore these highly speculative areas. The general principle of polypharmacology means a compound could have effects in areas unrelated to its primary classification. nih.gov

The exploration of these areas would require targeted preclinical studies, including in vitro and in vivo models, to validate any observed activities and elucidate the underlying mechanisms of action.

Q & A

Q. What are the primary pharmacological targets of Amezepine, and how do they influence experimental design?

this compound’s mechanism of action should be validated through in vitro binding assays (e.g., radioligand displacement) and in vivo efficacy studies. Prioritize target-specific assays (e.g., receptor antagonism/agonism) guided by prior literature on structurally related compounds. Use dose-response curves to establish EC₅₀/IC₅₀ values and confirm selectivity via off-target profiling panels .

Q. What are the recommended synthesis protocols for this compound derivatives, and how can purity be rigorously confirmed?

Follow IUPAC-compliant synthetic routes with detailed characterization:

- Analytical Techniques : HPLC (≥95% purity), LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation.

- Data Reporting : Include retention times, spectral peaks, and solvent systems in supplementary materials to ensure reproducibility .

Q. How do in vitro and in vivo models differ in evaluating this compound’s therapeutic potential?

- In vitro : Use cell lines expressing target receptors (e.g., HEK293 for GPCRs) to assess potency. Include positive/negative controls and account for cytotoxicity via MTT assays.

- In vivo : Select species-specific models (e.g., rodent neurobehavioral assays) with pharmacokinetic (PK) profiling to correlate plasma exposure with efficacy .

Advanced Research Questions

Q. How should researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., electrophysiology vs. calcium imaging).

- PK/PD Modeling : Adjust dosing regimens to account for species-specific metabolism differences.

- Meta-Analysis : Compare outcomes across independent studies to identify confounding variables (e.g., patient stratification in trials) .

Q. What statistical methods are optimal for analyzing dose-dependent effects in this compound toxicity studies?

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for IC₅₀ values and apply ANOVA with post-hoc corrections for multi-group comparisons.

- Outlier Handling : Predefine exclusion criteria (e.g., Grubbs’ test) to maintain data integrity .

Q. How can cross-disciplinary approaches enhance this compound’s translational potential?

- Computational Modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina) and validate with mutagenesis studies.

- Biomarker Integration : Pair PK data with omics analyses (e.g., proteomics) to identify surrogate efficacy markers.

- Ethical Frameworks : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with clinical needs .

Methodological Guidelines

- Data Reproducibility : Document experimental conditions (e.g., temperature, buffer pH) in line with Beilstein Journal of Organic Chemistry standards .

- Conflict Mitigation : Use blinding in animal studies and randomized sample allocation to reduce bias .

- Literature Synthesis : Systematically map evidence using PRISMA guidelines to address knowledge gaps .

Data Presentation Standards

| Parameter | Reporting Requirement | Example |

|---|---|---|

| Synthetic Yield | Include solvent, catalyst, temperature | "this compound-X: 72% yield (DMF, 80°C)" |

| Pharmacokinetics | AUC, Cmax, T½ | "AUC0–24 = 450 ng·h/mL" |

| Statistical Tests | Specify software and version | "ANOVA, SPSS v28" |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.